ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a multifunctional heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a 1,2,4-triazole moiety, a formamido group, and ester functionalities. Its structure integrates sulfur-containing heterocycles (thiophene, triazole) and electron-withdrawing groups (nitro, ester), which are critical for modulating physicochemical properties and biological activity. The compound’s synthesis likely involves multistep reactions, including thioether bond formation between the triazole and acetamido linker, followed by cyclization and functionalization steps.
Properties
IUPAC Name |
ethyl 2-[[2-[[4-butyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O6S2/c1-4-6-12-32-21(14-28-24(35)17-11-10-16(3)19(13-17)33(37)38)30-31-27(32)40-15-22(34)29-25-23(26(36)39-5-2)18-8-7-9-20(18)41-25/h10-11,13H,4-9,12,14-15H2,1-3H3,(H,28,35)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUXGRMWXMTGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC)CNC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the triazole and thiophene intermediates, followed by their coupling through a series of reactions. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole and thiophene rings, using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential use as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiophene rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The combination of a nitro group, butyl chain, and cyclopenta[b]thiophene core may synergistically enhance both antimicrobial and antitumor activities compared to simpler analogues.
- Synthetic Challenges: Low yields in Petasis reactions (22% in ) suggest the need for optimizing catalytic systems (e.g., Pd nanoparticles) for the target compound.
- Therapeutic Potential: Docking studies (cf. ) predict high affinity for bacterial DNA gyrase and human kinase targets, warranting in vitro validation.
Biological Activity
Ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to delve into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups, including a triazole ring and a cyclopenta[b]thiophene moiety. These structural features are crucial for its biological activity.
Structural Formula
Key Features
- Triazole Ring : Known for antifungal and anticancer properties.
- Cyclopenta[b]thiophene : Implicated in various pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole derivatives. For instance, triazolethiones have shown significant chemopreventive effects and have been linked to the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Case Study: Triazole Derivatives in Cancer Therapy
A study on mercapto-substituted 1,2,4-triazoles demonstrated their ability to inhibit the growth of several cancer cell lines through mechanisms involving oxidative stress and apoptosis . The specific compound under review may share similar mechanisms due to its structural components.
Antimicrobial Activity
Compounds with thiophene rings have been reported to exhibit antimicrobial properties. The presence of sulfur in the thiophene structure may enhance the compound's interaction with microbial membranes, leading to increased permeability and cell death .
Research Findings
A synthesis study indicated that derivatives of triazoles exhibited notable antibacterial and antifungal activities against various pathogens. The compound's unique structure suggests it may also possess similar antimicrobial properties .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects can be inferred from the biological activities associated with its structural components. Triazoles have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Compounds like triazoles often inhibit enzymes critical for cancer cell metabolism.
- Induction of Apoptosis : The activation of apoptotic pathways can lead to programmed cell death in cancer cells.
- Modulation of Immune Response : By influencing cytokine production, this compound could potentially modulate immune responses.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
